![molecular formula C22H29N3O4 B5614991 methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate](/img/structure/B5614991.png)
methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate is a complex organic compound. Its study is essential for understanding various chemical and physical properties that contribute to the broader field of organic chemistry, particularly in the synthesis of spirocyclic compounds.
Synthesis Analysis
The synthesis of compounds similar to methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate often involves multi-step processes. For example, the synthesis of spirocyclic ethers and lactones with medium-sized carbocyclic rings involves chain extension, stereoselective aldol reactions, and phenylthio migration (Chibale et al., 1993). Similar approaches could be relevant for the synthesis of the compound .
Molecular Structure Analysis
Structural analysis of similar diazaspiro compounds indicates variations in their molecular conformations. For instance, different envelope conformations of isoxazolidine rings in diazaspiro compounds lead to different substituent orientations (Chiaroni et al., 2000).
Chemical Reactions and Properties
The chemical reactions involving compounds like methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate can be quite diverse. For example, FeCl(3)-promoted synthesis of azaspirocyclic rings involves ring expansion, cyclization, and chlorination (Yeh et al., 2012).
Physical Properties Analysis
The physical properties of such complex compounds are often determined by their molecular structure. For instance, X-ray diffraction studies of similar compounds reveal different conformations, like chair or twisted conformations, which influence their physical properties (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties are closely linked to the compound's reactions and molecular structure. Spirocyclic compounds, for instance, exhibit a range of chemical behaviors depending on their specific configurations and substitutions (Liu et al., 2021).
properties
IUPAC Name |
methyl 2-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-29-19(26)14-23-21(28)24-11-9-22(10-12-24)13-18(16-5-3-2-4-6-16)20(27)25(15-22)17-7-8-17/h2-6,17-18H,7-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKUXNRMVUGJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC2(CC1)CC(C(=O)N(C2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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